

Application Notes and Protocols for Ica 105665 (PF-04895162) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ica 105665, also known as PF-04895162, is a potent small molecule opener of neuronal Kv7.2/7.3 (KCNQ2/Q3) and Kv7.3/7.5 (KCNQ3/Q5) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress hyperexcitability associated with conditions like epilepsy.[4][5] Ica 105665 has demonstrated anti-seizure activity in various animal models. [3] This document provides detailed protocols for in vitro studies to characterize the activity of Ica 105665, including its potency on KCNQ channels and its cytotoxic profile.

Data Presentation Quantitative Data Summary



Parameter	Value	Channel/Cell Line	Species	Reference
EC50	160 nM	Cloned KCNQ2/3 channels	Rat	[2]
IC50	~192 µM (after 72h)	THLE (human liver epithelial)	Human	[6]
IC50	~130 µM (after 72h)	HepG2 (human liver cancer)	Human	[6]
AC50 (Cell Loss)	>125 μM (at 48h)	Primary Hepatocytes	Human	[6]
BSEP Transport Inhibition IC50	311 μΜ	-	-	[6]
Mitochondrial Respiration Compromise	>11 μM (after 25 min)	Primary Hepatocytes	Human	[6]

Signaling Pathway

The primary mechanism of action of **Ica 105665** is the direct activation of KCNQ2/Q3 and KCNQ3/Q5 potassium channels. This activation, or opening, of the channels increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability.



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Mechanism of action of Ica 105665.

Experimental Protocols



Electrophysiology: Whole-Cell Patch-Clamp Assay for KCNQ2/Q3 Channel Activity

This protocol is designed to measure the effect of **Ica 105665** on KCNQ2/Q3 channels expressed in a heterologous system, such as HEK293 or CHO cells.

- 1. Cell Culture and Transfection:
- Culture HEK293 or CHO cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent. A green fluorescent protein (GFP) cotransfection can be used to identify transfected cells.
- Alternatively, use a stable cell line co-expressing KCNQ2 and KCNQ3.
- Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP.
 Adjust pH to 7.2 with KOH.
- 3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Use borosilicate glass pipettes with a resistance of 3-5 M Ω when filled with the internal solution.
- Obtain a giga-ohm seal and establish the whole-cell configuration.
- Hold the cell membrane potential at -80 mV.

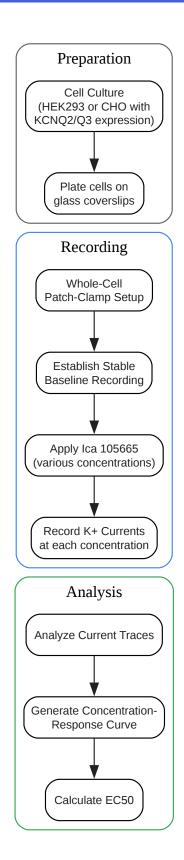
Methodological & Application





- To elicit KCNQ2/Q3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
- 4. Ica 105665 Application and Data Analysis:
- Prepare a stock solution of Ica 105665 in DMSO and dilute to the final desired concentrations in the external solution. The final DMSO concentration should be ≤0.1%.
- Establish a stable baseline recording before applying **Ica 105665**.
- Perfuse the cells with different concentrations of Ica 105665.
- Record the current at each concentration to determine the EC50 value.
- Analyze the data using appropriate software (e.g., pCLAMP, PatchMaster). Plot the concentration-response curve and fit with a Hill equation to determine the EC50.





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Workflow for electrophysiological analysis.



Cell Viability: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the cytotoxic effect of **Ica 105665** on cell lines such as HepG2 or THLE.

- 1. Cell Seeding:
- Culture the chosen cell line (e.g., HepG2) in the appropriate medium.
- · Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- 2. Compound Treatment:
- Prepare a stock solution of Ica 105665 in DMSO.
- Perform serial dilutions of Ica 105665 in the culture medium to achieve a range of final concentrations (e.g., 0.1 μM to 200 μM).
- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 μL of the prepared drug dilutions.
- Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
- 3. MTT Assay:
- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Carefully remove the medium containing MTT.

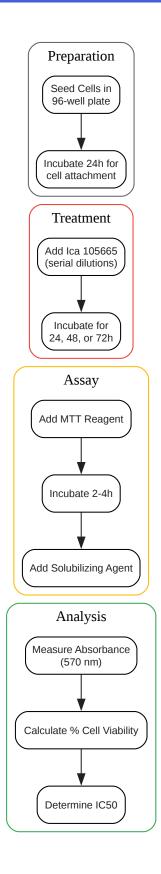
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- Add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- 4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the **Ica 105665** concentration.
- Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.





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